2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide
Overview
Description
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide typically involves the reaction of 2,3,5,6-tetrafluoroaniline with 2-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, or substituted amides.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
Uniqueness
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of new synthetic methodologies and therapeutic agents.
Properties
IUPAC Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF4NO/c1-2-4(11)10(17)16-9-7(14)5(12)3-6(13)8(9)15/h3-4H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONGUKPNBQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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